Chloromethyl 3-phenylpropanoate
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Overview
Description
Chloromethyl 3-phenylpropanoate is an organic compound with the molecular formula C10H11ClO2 It is an ester derived from 3-phenylpropanoic acid and chloromethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 3-phenylpropanoate can be synthesized through the esterification of 3-phenylpropanoic acid with chloromethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to minimize the need for solvent and reduce waste generation.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 3-phenylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form 3-phenylpropanoic acid or other oxidized derivatives.
Reduction: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted esters, amides, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Chloromethyl 3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of chloromethyl 3-phenylpropanoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis to release 3-phenylpropanoic acid, which may interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylpropanoate: Similar ester structure but with a methyl group instead of a chloromethyl group.
Ethyl 3-phenylpropanoate: Another ester derivative with an ethyl group.
3-Phenylpropanoic acid: The parent acid from which chloromethyl 3-phenylpropanoate is derived.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other esters
Properties
CAS No. |
104822-00-6 |
---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
chloromethyl 3-phenylpropanoate |
InChI |
InChI=1S/C10H11ClO2/c11-8-13-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
FNKORMYAPQCQAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCCl |
Origin of Product |
United States |
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